Dicyclohexylamine 2-cyanoacrylate physical and chemical properties
Dicyclohexylamine 2-cyanoacrylate physical and chemical properties
An In-depth Technical Guide to Dicyclohexylammonium 2-Cyanoacrylate: Properties, Analysis, and Applications
Introduction: A Specialty Monomer in Polymer Science
Dicyclohexylammonium 2-cyanoacrylate (DCHA-CA) is an amine salt of 2-cyanoacrylic acid. Unlike common alkyl ester cyanoacrylates known for their rapid adhesive properties, DCHA-CA represents a unique class of monomer where the reactive cyanoacrylate anion is stabilized by a bulky dicyclohexylammonium cation.[1] This structure imparts distinct physical and chemical properties, making it a valuable specialty monomer in advanced polymer synthesis. Its primary application lies not as a standalone adhesive but as a comonomer to modify the properties of other polymers. A notable example is its use as a comonomer in polyacrylonitrile (PAN)-based carbon fiber precursors, where it plays a crucial role in altering the thermal degradation pathway to enhance the efficiency of the carbonization process.[2]
This guide provides a comprehensive overview of the physical and chemical properties of Dicyclohexylammonium 2-cyanoacrylate, methodologies for its characterization, and insights into its behavior, tailored for researchers and scientists in polymer chemistry and materials science.
Molecular Structure and Synthesis
The compound is an ionic salt formed through an acid-base reaction between 2-cyanoacrylic acid and the secondary amine, dicyclohexylamine.[1][3] This ionic association is central to its properties, differentiating it from covalently bonded cyanoacrylate esters.
Chemical Structure
The structure consists of two distinct ions: the dicyclohexylammonium cation and the 2-cyanoacrylate anion.
Caption: Ionic structure of Dicyclohexylammonium 2-Cyanoacrylate.
Proposed Synthesis Pathway
The synthesis of DCHA-CA is a two-step process. The first step involves the Knoevenagel condensation to produce the unstable 2-cyanoacrylic acid, which is then immediately neutralized by dicyclohexylamine in the second step to form the stable salt.[4]
Caption: Proposed synthesis workflow for DCHA-CA.
Physical and Chemical Properties
The properties of DCHA-CA are dictated by its ionic nature and the reactivity of the cyanoacrylate anion.
Physical Properties Summary
| Property | Value | Source |
| CAS Number | 263703-32-8 | [5] |
| Molecular Formula | C₁₆H₂₆N₂O₂ | [1] |
| Molecular Weight | 278.39 g/mol | [1][6] |
| Appearance | Solid | [5][7] |
| Melting Point | Data not available | [7] |
| Boiling Point | Data not available | [7] |
| Solubility | Dicyclohexylamine is sparingly soluble in water. | [3][8] |
| Storage | Store in freezer (-20°C), under inert atmosphere, protected from light. | [5] |
Chemical Properties and Reactivity
Anionic Polymerization: The defining chemical characteristic of the 2-cyanoacrylate anion is its susceptibility to rapid anionic polymerization.[4] This reaction is initiated by nucleophiles, most commonly weak bases such as water (moisture), alcohols, or amines.[4][9] The polymerization is highly exothermic.[10][11] The dicyclohexylammonium cation serves to stabilize the monomer, preventing spontaneous polymerization. However, upon dissolution or exposure to an initiating species, the anion is freed to react.
Caption: Anionic polymerization mechanism of cyanoacrylates.
Stability and Incompatibilities: DCHA-CA is stable under recommended anhydrous and cold storage conditions.[5][7] It is incompatible with strong oxidizing agents and is sensitive to moisture, which can initiate polymerization.[7]
Analytical and Characterization Methodologies
A multi-faceted approach is required to confirm the structure, purity, and thermal properties of DCHA-CA and its resultant polymers.
Spectroscopic and Chromatographic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for structural elucidation.
-
¹H NMR : Expected signals would include broad peaks for the N-H protons of the ammonium cation, multiplets for the cyclohexyl rings, and signals in the vinyl region for the acrylate protons.
-
¹³C NMR : Characteristic signals would confirm the presence of the nitrile (C≡N), carboxylate (COO⁻), and vinyl (C=C) carbons of the anion, alongside the aliphatic carbons of the cation.[12]
-
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. Expected characteristic absorption bands include:
-
~2230 cm⁻¹ for the nitrile (C≡N) stretch.
-
~1600 cm⁻¹ for the carboxylate (COO⁻) asymmetric stretch.
-
~1630 cm⁻¹ for the carbon-carbon double bond (C=C) stretch.
-
-
Chromatography (GC-MS, HPLC) : While direct analysis of the salt is challenging, chromatographic methods are useful for assessing the purity of the dicyclohexylamine starting material or for detecting potential degradation byproducts.[13]
-
Elemental Analysis : This technique is crucial for confirming the elemental composition of copolymers containing DCHA-CA, ensuring the successful incorporation of the monomer into the polymer backbone.[2]
Thermal Analysis (DSC & TGA)
Thermal analysis provides critical insights into how the material behaves under thermal stress, which is particularly relevant to its application in carbon fiber production.[14][15]
-
Differential Scanning Calorimetry (DSC) : DSC measures heat flow associated with thermal transitions. For DCHA-CA, it can be used to study its effect on the thermal properties of copolymers. In the context of PAN-based carbon fiber precursors, DSC analysis reveals that the incorporation of DCHA-CA significantly lowers the initiation temperature for the cyclization of nitrile groups, a critical exothermic step in the stabilization phase.[2] This allows for more controlled processing at lower temperatures.
-
Thermogravimetric Analysis (TGA) : TGA measures changes in mass as a function of temperature. It is used to evaluate thermal stability and degradation profiles. Studies have shown that PAN copolymers containing DCHA-CA exhibit higher thermal stability compared to PAN homopolymers, which is advantageous for the carbonization process.[2]
Caption: Experimental workflow for thermal analysis of DCHA-CA copolymers.
Experimental Protocols
The following protocols describe standard procedures for the characterization of DCHA-CA or its copolymers.
Protocol: NMR Sample Preparation and Analysis
-
Solvent Selection : Choose a suitable deuterated solvent in which the sample is soluble, such as DMSO-d₆ or CDCl₃. Ensure the solvent is anhydrous to prevent monomer polymerization.
-
Sample Preparation : Accurately weigh approximately 5-10 mg of the DCHA-CA sample and dissolve it in ~0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis : Process the spectra and integrate the signals. Compare the chemical shifts and coupling constants to expected values to confirm the structure of the dicyclohexylammonium cation and the 2-cyanoacrylate anion.
Protocol: DSC Analysis of Copolymer Thermal Properties
-
Sample Preparation : Accurately weigh 3-5 mg of the dry P(AN-CA) copolymer into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan as a reference.
-
Instrument Setup : Place the sample and reference pans into the DSC cell. Purge the cell with a continuous flow of inert gas (e.g., nitrogen at 50 mL/min).
-
Temperature Program : Heat the sample from ambient temperature to a final temperature (e.g., 400°C) at a controlled heating rate (e.g., 10°C/min).[2]
-
Data Analysis : Record the heat flow as a function of temperature. Analyze the resulting DSC curve to determine the onset temperature, peak maximum, and enthalpy (heat release) of the exothermic cyclization event.
Safety and Handling
Dicyclohexylammonium 2-cyanoacrylate and its parent amine are hazardous materials that require careful handling.
-
Hazard Classification : The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5][7] The parent compound, dicyclohexylamine, is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[16][17]
-
Precautionary Measures :
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, protective clothing, and safety glasses with side shields or goggles.[7]
-
Handling : Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust or vapors. Wash hands thoroughly after handling.[16][17]
-
Storage : Store locked up in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[5][16] Follow specific supplier recommendations for freezer storage to maintain stability.[5]
-
References
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ResearchGate. (2022). Cyanoacrylate Adhesives for Cutaneous Wound Closure. Retrieved from [Link]
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Samuel, H.S., et al. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research. Retrieved from [Link]
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CETCO. (n.d.). simultaneous thermal analysis (tga-dta, tga-dsc). Retrieved from [Link]
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ResearchGate. (n.d.). Fig. 1. a. Chemical shifts of carbon atoms in the 13 C NMR spectra for.... Retrieved from [Link]
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Poly-Med, Inc. (n.d.). Novel Measurement Method for Cyanoacrylates Polymerization Thermal Properties. Retrieved from [Link]
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